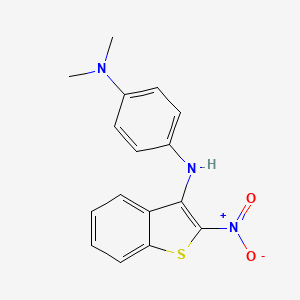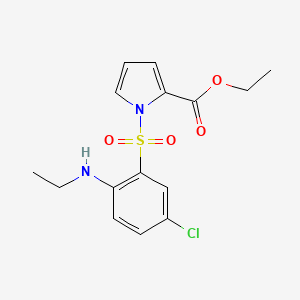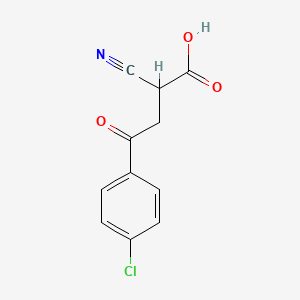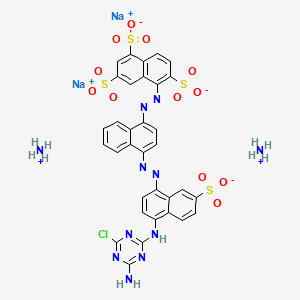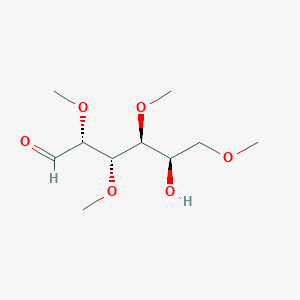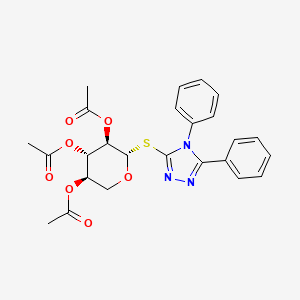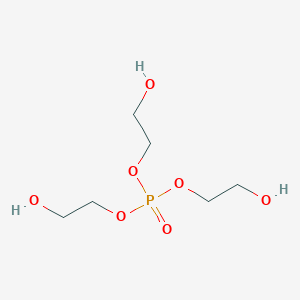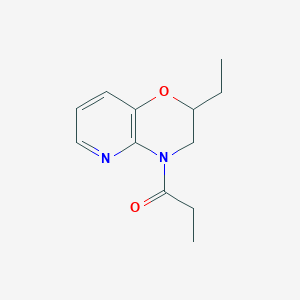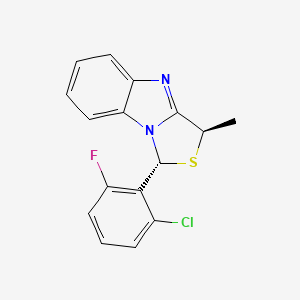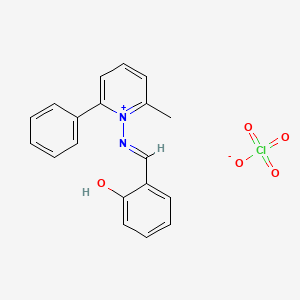
1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate is a complex organic compound with a unique structure that includes a pyridinium ring substituted with hydroxyphenyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate typically involves the condensation of 2-hydroxybenzaldehyde with 2-methyl-6-phenylpyridine in the presence of an acid catalyst. The resulting Schiff base is then treated with perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling perchloric acid, which is a strong oxidizing agent.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium ring can engage in cation-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((E)-((Z)-3-(((4-hydroxyphenyl)amino)methylene)-4-oxocyclohexa-1,5-dien-1-yl)diazenyl)benzoic acid: Similar structure with a hydroxyphenyl group and a Schiff base.
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a hydroxyphenyl group and exhibits similar biological activities.
Uniqueness
1-(((2-Hydroxyphenyl)methylene)amino)-2-methyl-6-phenylpyridinium perchlorate is unique due to its combination of a pyridinium ring with hydroxyphenyl and phenyl groups, which imparts distinct chemical and biological properties. Its ability to form stable perchlorate salts also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
152705-02-7 |
|---|---|
Molekularformel |
C19H17ClN2O5 |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
2-[(E)-(2-methyl-6-phenylpyridin-1-ium-1-yl)iminomethyl]phenol;perchlorate |
InChI |
InChI=1S/C19H16N2O.ClHO4/c1-15-8-7-12-18(16-9-3-2-4-10-16)21(15)20-14-17-11-5-6-13-19(17)22;2-1(3,4)5/h2-14H,1H3;(H,2,3,4,5) |
InChI-Schlüssel |
XGBYWAFCAOXVON-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=[N+](C(=CC=C1)C2=CC=CC=C2)/N=C/C3=CC=CC=C3O.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)C2=CC=CC=C2)N=CC3=CC=CC=C3O.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



